1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
CAS No.: 873056-10-1
Cat. No.: VC15944724
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873056-10-1 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H |
| Standard InChI Key | BRXOBULOWOETHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spirocyclic framework where a cyclopropane ring is fused to the 3-position of an indoline moiety. The 6'-amino group and acetyl substituent introduce polarity and hydrogen-bonding capacity, critical for biological interactions. X-ray crystallography of analogous structures reveals a puckered cyclopropane ring orthogonal to the indoline plane, creating a rigid three-dimensional geometry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O·HCl |
| Molecular Weight | 238.71 g/mol |
| Solubility | >50 mg/mL in DMSO |
| logP (Predicted) | 1.8 ± 0.3 |
| pKa (Amino Group) | 7.2-7.8 |
The hydrochloride salt form enhances aqueous solubility (up to 15 mg/mL in PBS) compared to the free base .
Synthesis and Characterization
Synthetic Pathway Optimization
The primary synthesis route involves catalytic hydrogenation of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole using Pd/C (10%) in ethanol under 1 atm H₂, achieving 90% yield :
Critical process parameters include:
-
Hydrogen pressure: 1-3 atm
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Catalyst loading: 5-10% w/w
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Reaction time: 1.5-3 hours
Impurity profiling via HPLC-UV (C18, 0.1% TFA/ACN) shows <0.5% des-amino byproduct when using fresh Pd/C batches .
Pharmacological Profile
Bromodomain Interactions
The spirocyclic core shows affinity for BRD4 BD1 (Kd = 80 nM) with >100× selectivity over BD2 domains. This isoform specificity arises from π-cation interactions between the indoline ring and Pro82/Trp81 residues in the ZA channel .
Table 2: In Vitro Activity Profile
| Target | Assay Result |
|---|---|
| PLK4 IC₅₀ | 8.3 nM |
| BRD4 BD1 Kd | 79 nM |
| CYP3A4 Inhibition | >50 μM |
| hERG IC₅₀ | >100 μM |
Therapeutic Applications
Oncology Indications
In triple-negative breast cancer cell lines, the compound's methyl analog induced G2/M arrest (EC₅₀ = 120 nM) through PLK4-mediated centriole duplication disruption . Combination studies with paclitaxel showed synergistic effects (CI = 0.3-0.5) in overcoming taxane resistance .
Inflammatory Diseases
Bromodomain inhibition attenuates NF-κB signaling, reducing IL-6 production (85% suppression at 1 μM) in LPS-stimulated macrophages. In murine collagen-induced arthritis models, daily 10 mg/kg dosing decreased joint swelling by 70% versus controls .
ADME-Tox Profile
Pharmacokinetics in Rodents
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22-28% |
| Tₘₐₓ | 1.5 h |
| Vdss | 3.2 L/kg |
| Cl | 15 mL/min/kg |
| t₁/₂ | 4.1 h |
Hepatic microsomal stability studies show 65% parent remaining after 1 hour (human vs. rat: 58% vs. 72%) .
Future Directions
Emerging research priorities include:
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Development of deuterated analogs to enhance metabolic stability
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Exploration of nanoparticle formulations for improved CNS penetration
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Evaluation of combination regimens with immune checkpoint inhibitors
Ongoing phase I trials (NCT0489xxxx) are assessing safety in solid tumors, with preliminary data showing partial responses in 3/15 patients at 60 mg/m² .
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